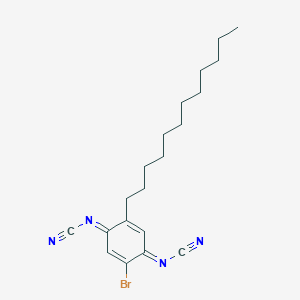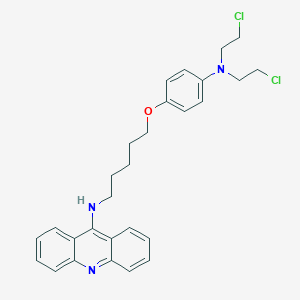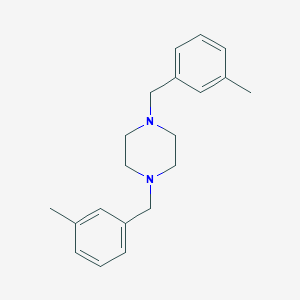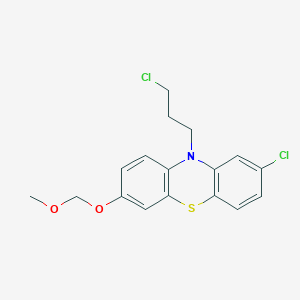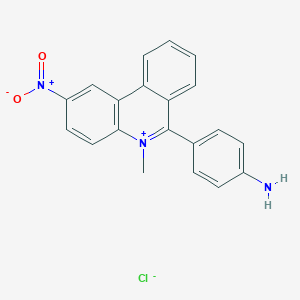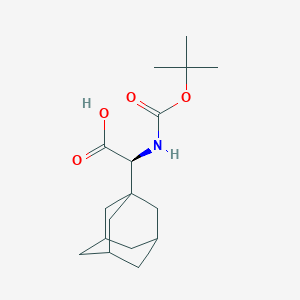
(2S)-2-(Adamantan-1-yl)-2-((tert-butoxycarbonyl)amino)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related adamantyl compounds involves innovative protection and deprotection strategies to achieve desired functionalities. For example, the development of the 2-adamantyloxycarbonyl (2-Adoc) group as a new amino-protecting group has demonstrated its utility in peptide synthesis, leveraging tert-butoxycarbonyl (Boc) chemistry for solid-phase and solution-phase peptide synthesis (Nishiyama et al., 1994). Another study highlights the synthesis of tert-Butyl 2-[(benzyloxycarbonyl)amino]-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propionate as an analog of aspartic acid, showcasing the versatility of tert-butoxycarbonyl protection in synthesizing complex molecules (Hsiao, 1998).
Molecular Structure Analysis
Molecular structure analysis of compounds related to (2S)-2-(Adamantan-1-yl)-2-((tert-butoxycarbonyl)amino)acetic acid can be deduced from studies on adamantyl derivatives. For instance, the study on triflic acid-promoted adamantylation of pyrene provides insights into the structural aspects of adamantane-modified compounds, highlighting their fluorescent properties and crystal structures (Wrona-Piotrowicz et al., 2020).
Chemical Reactions and Properties
Chemical reactions involving adamantyl compounds often explore the reactivity and modification potential of the adamantane scaffold. The reaction of adamantan-2-amine and (adamantan-1-yl)methylamine with methyl 2-(4-allyl-2-methoxyphenoxy)acetate, leading to target amides and butyl esters resistant to aminolysis, demonstrates the chemical versatility of adamantane derivatives (Novakov et al., 2017).
Physical Properties Analysis
The physical properties of adamantyl compounds are crucial for understanding their behavior and potential applications. Studies on the synthesis and characterization of DOTA-mono-adamantan-1-ylamide, for example, include the determination of physical-chemical properties like solubility, melting points, and spectral characteristics, providing a comprehensive view of these molecules' physical attributes (Wan et al., 2015).
Chemical Properties Analysis
The chemical properties of (2S)-2-(Adamantan-1-yl)-2-((tert-butoxycarbonyl)amino)acetic acid and related compounds can be understood through studies focusing on their reactivity, stability, and interaction with other molecules. For instance, the development and application of the 2-adamantyloxycarbonyl (2-Adoc) group in protecting the imidazole function of histidine in peptide synthesis reveal detailed insights into the chemical properties and stability under various conditions (Nishiyama et al., 1995).
Wissenschaftliche Forschungsanwendungen
Synthesis and Reactivity
The compound has been utilized in the synthesis of various organic molecules, showcasing its versatility in organic synthesis. For instance, adamantan-2-amine and (adamantan-1-yl)methylamine have been reacted with methyl 2-(4-allyl-2-methoxyphenoxy)acetate to form target amides and corresponding acids, indicating the reactivity of adamantane derivatives in forming complex organic structures (Novakov et al., 2017). Similarly, the synthesis of ethyl ({[adamantan-1(2)-ylalkyl]-carbamothioyl}amino)acetates through reactions with ethyl isothiocyanatoacetate highlights the compound's application in creating sulfur-containing organic molecules (Burmistrov et al., 2017).
Utility in Material Science and Drug Design
Adamantane derivatives have been recognized for their role in materials science and medicinal chemistry. The synthesis of aldehyde building blocks protected as acid labile N-Boc N,O-acetals demonstrates the use of adamantane-based compounds in developing novel peptide isosteres, which are crucial for drug design and development (Groth & Meldal, 2001). Additionally, adamantyl-based ester derivatives synthesized from 1-adamantyl bromomethyl ketone exhibit antioxidant and anti-inflammatory activities, underscoring their potential in therapeutic applications (Chidan Kumar et al., 2015).
Novel Synthetic Methodologies
Research has also focused on developing new synthetic methodologies using adamantane derivatives. A novel method for synthesizing 2-(3-hydroxy-1-adamantyl)-2-oxoacetic acid through direct oxidation of adamantan-1-yl-ethan-1-one showcases innovative approaches to functionalizing adamantane for further chemical transformations (Pan et al., 2013).
Safety And Hazards
Eigenschaften
IUPAC Name |
(2S)-2-(1-adamantyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO4/c1-16(2,3)22-15(21)18-13(14(19)20)17-7-10-4-11(8-17)6-12(5-10)9-17/h10-13H,4-9H2,1-3H3,(H,18,21)(H,19,20)/t10?,11?,12?,13-,17?/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJUATQZYDYSZPV-CQCMJFKXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C(=O)O)C12CC3CC(C1)CC(C3)C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](C(=O)O)C12CC3CC(C1)CC(C3)C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50471504 |
Source


|
| Record name | (2S)-[(tert-Butoxycarbonyl)amino](tricyclo[3.3.1.1~3,7~]decan-1-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50471504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2-(Adamantan-1-yl)-2-((tert-butoxycarbonyl)amino)acetic acid | |
CAS RN |
361441-97-6 |
Source


|
| Record name | (2S)-[(tert-Butoxycarbonyl)amino](tricyclo[3.3.1.1~3,7~]decan-1-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50471504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

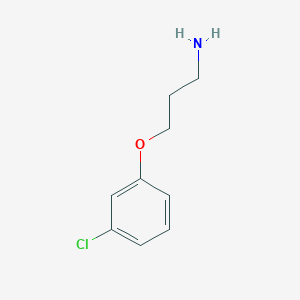
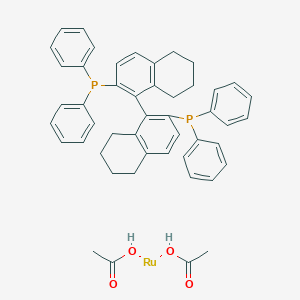
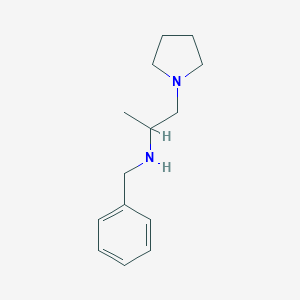
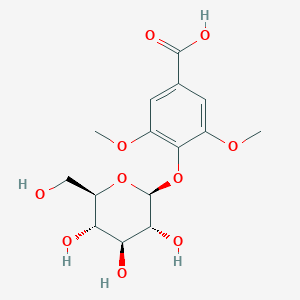
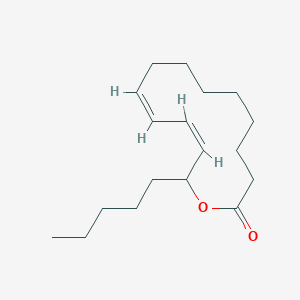
![Ethyl 2-[2-[2-(1,3-benzodioxol-5-ylmethylamino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxypropanoate](/img/structure/B49248.png)
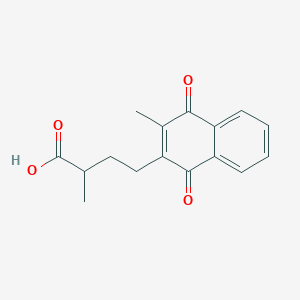
![3-[2-chloro-7-(methoxymethoxy)phenothiazin-10-yl]-N,N-dimethylpropan-1-amine](/img/structure/B49252.png)
